Impureté D du Carvedilol

Vue d'ensemble

Description

An impurity of Carvedilol

Applications De Recherche Scientifique

Amélioration de la solubilité et de la vitesse de dissolution des médicaments

L'Impureté D du Carvedilol a été étudiée pour son potentiel à améliorer la solubilité et la vitesse de dissolution des médicaments. Des recherches ont montré que lorsqu'il est combiné à des nanotubes d'halloysite (HNT), il peut améliorer considérablement ces propriétés {svg_1}. Cette application est particulièrement précieuse dans le domaine pharmaceutique, où une solubilité accrue peut conduire à une meilleure biodisponibilité et une meilleure efficacité des médicaments.

Chromatographie liquide haute performance (HPLC)

Le composé est utilisé dans le développement de méthodes HPLC pour la détermination simultanée du carvedilol et de ses impuretés dans les comprimés pharmaceutiques {svg_2}. Cette application analytique est cruciale pour le contrôle de la qualité dans l'industrie pharmaceutique, assurant la sécurité et la cohérence des produits médicamenteux.

Recherche sur les composites médicament-nanoargile

Dans le domaine de la nanotechnologie, l'this compound est utilisée pour créer des composites médicament-nanoargile. Ces composites visent à modifier le profil de libération du médicament et à améliorer la stabilité du principe actif pharmaceutique {svg_3}.

Études de dégradation des médicaments

Le composé est également essentiel pour étudier la dégradation des médicaments. Il aide à comprendre la stabilité du carvedilol dans diverses conditions et en présence de différentes impuretés, ce qui est essentiel pour le développement de produits médicamenteux stables et efficaces {svg_4}.

Systèmes de délivrance de médicaments avancés

La recherche sur les systèmes de délivrance de médicaments avancés utilise l'this compound pour étudier de nouvelles méthodes d'administration de médicaments. En incorporant le composé dans diverses matrices de délivrance, les scientifiques peuvent explorer des méthodes innovantes pour améliorer les résultats thérapeutiques {svg_5}.

Synthèse de nouveaux composés pharmaceutiques

L'this compound est utilisée comme précurseur dans la synthèse de nouveaux composés pharmaceutiques. Sa structure unique permet la création de nouvelles molécules ayant des applications thérapeutiques potentielles {svg_6}.

Études d'activité antioxydante

En raison de sa similitude structurale avec le carvedilol, qui possède des propriétés antioxydantes, l'this compound est utilisée dans la recherche pour étudier son activité antioxydante potentielle. Cela pourrait conduire à des applications dans les maladies où le stress oxydatif est un facteur contributif {svg_7}.

Mécanisme D'action

Target of Action

Carvedilol Impurity D, also known as “752E927E0O” or “Carvedilol EP Impurity D”, primarily targets beta-adrenergic receptors . The compound is a non-selective beta-adrenergic antagonist, which means it blocks both beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart function and blood pressure .

Mode of Action

Carvedilol Impurity D inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .

Pharmacokinetics

Carvedilol Impurity D, like Carvedilol, belongs to the Biopharmaceutical Classification System (BCS) class II drugs, indicating it has low solubility and poor bioavailability . The compound is primarily metabolized in the liver, with less than 2% of the dose excreted renally as unchanged drug

Result of Action

The molecular and cellular effects of Carvedilol Impurity D’s action primarily involve the reduction of heart rate and blood pressure . By blocking beta-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline on the heart and blood vessels, leading to a decrease in heart rate and blood pressure . This can help manage conditions like hypertension and heart failure .

Action Environment

The action, efficacy, and stability of Carvedilol Impurity D can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH of the environment . Additionally, factors like temperature and humidity could potentially affect the stability of the compound . .

Analyse Biochimique

Biochemical Properties

Carvedilol Impurity D interacts with various enzymes and proteins in biochemical reactions . It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These interactions are followed by Phase II conjugating reactions .

Cellular Effects

Carvedilol Impurity D has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Carvedilol Impurity D involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Carvedilol Impurity D change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Carvedilol Impurity D vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Carvedilol Impurity D is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Carvedilol Impurity D is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Carvedilol Impurity D and its effects on activity or function are important aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

The compound 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol, commonly known as Carvedilol, is a non-selective β-adrenergic blocking agent with vasodilatory properties. It has been extensively studied for its pharmacological effects, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure.

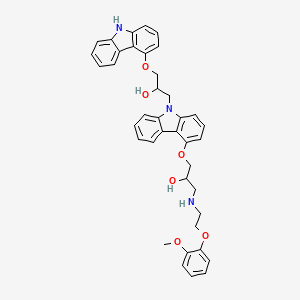

Carvedilol is characterized by its complex molecular structure, which includes two carbazole moieties and a methoxyphenoxyethylamine side chain. The compound has a molecular weight of approximately 645.7 g/mol and is known to exist in both racemic and stereoisomeric forms. Its structural formula can be represented as follows:

Carvedilol functions primarily as a beta-blocker, inhibiting β1 and β2 adrenergic receptors, which leads to decreased heart rate and myocardial contractility. Additionally, it exhibits alpha-1 adrenergic receptor antagonism, resulting in vasodilation and reduced peripheral resistance. This dual action contributes to its effectiveness in managing heart failure and hypertension.

Antioxidant Properties

Carvedilol has demonstrated significant antioxidant activity, surpassing that of other common beta-blockers. This property is particularly beneficial in preventing oxidative stress-related damage in cardiac tissues, making it advantageous for patients with heart conditions .

Cardiovascular Effects

Clinical studies have shown that Carvedilol effectively reduces blood pressure and improves left ventricular function in patients with heart failure. Its vasodilatory effects help alleviate symptoms associated with chronic heart conditions .

Neuroprotective Effects

Research indicates that Carvedilol may possess neuroprotective properties, potentially benefiting patients with neurodegenerative diseases. It has been studied for its effects on P-glycoprotein, a multidrug transporter implicated in the blood-brain barrier's permeability .

Case Studies

Pharmacokinetics

Carvedilol exhibits variable pharmacokinetics influenced by factors such as age, body weight, and liver function. It undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 25% after oral administration. The elimination half-life ranges from 5 to 8 hours.

Propriétés

IUPAC Name |

1-[9-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]carbazol-4-yl]oxy-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-40-22-26(43)24-47-37-19-9-15-33-39(37)29-11-3-5-14-32(29)42(33)23-27(44)25-48-36-18-8-13-31-38(36)28-10-2-4-12-30(28)41-31/h2-19,26-27,40-41,43-44H,20-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBVSUHNTUBUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-16-6 | |

| Record name | 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-CARBAZOL-4-YLOXY)-3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752E927E0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.